gamma-Carboxyglutamate

mGlu Receptor Pharmacology Neuroscience Antagonist Activity

γ-Carboxyglutamate (Gla, CAS 56271-99-9) is the definitive research tool for probing group-II/III mGluR pharmacology and vitamin K-dependent calcium-binding proteins. Unlike generic glutamate analogs, its additional γ-carboxyl group confers potent, selective mGlu2 antagonism (KB=55 µM) and unique metal-chelating properties essential for coagulation and bone mineralization studies. For biologically active peptides, source the optically pure L-isomer (protected derivatives available); the DL-racemate (CAS 56271-99-9) suits analytical, calibration, and initial synthetic work. Ensure your results are reproducible—insist on this specific uncommon amino acid, not a surrogate.

Molecular Formula C12H15ClN2O2
Molecular Weight 254.71 g/mol
CAS No. 56271-99-9
Cat. No. B555490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namegamma-Carboxyglutamate
CAS56271-99-9
Synonyms5619-09-0; DL-TRYPTOPHANMETHYLESTERHYDROCHLORIDE; Methyl2-amino-3-(1H-indol-3-yl)propanoateHydrochloride; DL-TryptophanmethylesterHCl; SBB003122; H-D-Trp-OMeHCl; DL-TRYPTOPHANMETHYLESTER; methyl2-amino-3-indol-3-ylpropanoate,chloride; H-DL-Trp-OMe-HCl; H-DL-Trp-OMe?HCl; PubChem10907; ACMC-209oxn; H-D-Trp-OMe??HCl; AC1MCX0G; ACMC-209d1o; H-DL-Trp-OMe.HCl; AC1Q3BV6; SCHEMBL378071; MolPort-000-145-702; XNFNGGQRDXFYMM-UHFFFAOYSA-N; ACT08362; NSC34498; NSC-34498; AKOS008966913; AB-0201
Molecular FormulaC12H15ClN2O2
Molecular Weight254.71 g/mol
Structural Identifiers
SMILESCOC(=O)C(CC1=CNC2=CC=CC=C21)[NH3+].[Cl-]
InChIInChI=1S/C12H14N2O2.ClH/c1-16-12(15)10(13)6-8-7-14-11-5-3-2-4-9(8)11;/h2-5,7,10,14H,6,13H2,1H3;1H
InChIKeyXNFNGGQRDXFYMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





gamma-Carboxyglutamate (CAS 56271-99-9) Procurement Guide: Product Specifications and Fundamental Properties


gamma-Carboxyglutamate (Gla; CAS 56271-99-9), systematically named 3-aminopropane-1,1,3-tricarboxylic acid, is an uncommon amino acid derivative and conjugate base of carboxyglutamic acid [1]. It is distinguished from its precursor, glutamic acid, by an additional γ-carboxyl group, which is introduced through a vitamin K-dependent post-translational carboxylation of specific glutamic acid residues in proteins [2]. The compound, typically supplied as γ-Carboxy-DL-glutamic acid (H-DL-Gla-OH), has a molecular formula of C₆H₉NO₆ and a molecular weight of 191.14 g/mol [3]. Its defining characteristic is its metal-chelating ability, which arises from its unique dicarboxylic acid side chain and is the basis for its role in the calcium-dependent processes of blood coagulation and bone mineralization [4].

gamma-Carboxyglutamate (CAS 56271-99-9) vs. In-Class Analogs: The Case Against Generic Substitution


gamma-Carboxyglutamate cannot be considered interchangeable with its close structural relatives, such as glutamic acid or other glutamate analogs, due to fundamental differences in physicochemical properties and biological target engagement. The additional γ-carboxyl group in Gla, compared to glutamate, confers a unique ability to chelate divalent cations like calcium, a function that is central to its biological role in coagulation and bone metabolism [1]. This structural modification also dramatically alters its pharmacological profile at metabotropic glutamate receptors (mGluRs). Unlike the non-selective agonist L-CCG-I or the selective group-II agonist DCG-IV, Gla acts as a potent group-II antagonist and a mixed agonist/antagonist at group-III receptors [2]. Furthermore, the stereochemistry of Gla is critical; biologically active proteins contain the L-isomer formed through a stereospecific enzymatic process that inverts the configuration at the γ-carbon [3]. Therefore, sourcing gamma-carboxyglutamate specifically, rather than a generic analog, is essential for achieving intended outcomes in research applications ranging from peptide synthesis to calcium-binding studies and mGluR pharmacology.

gamma-Carboxyglutamate (CAS 56271-99-9) Quantitative Differentiation: A Comparative Evidence Guide


mGlu Receptor Antagonism: Gla vs. L-CCG-I and DCG-IV in Cloned Receptor Assays

At group-II metabotropic glutamate receptors (mGluRs), gamma-carboxy-L-glutamate (Gla) demonstrates a distinct functional profile compared to the general agonist L-CCG-I and the selective group-II agonist DCG-IV. Gla acts as a potent antagonist at mGlu2 with a KB of 55 µM, while L-CCG-I is an agonist and DCG-IV is a selective agonist at this receptor group [1]. Furthermore, Gla exhibits mixed activity at group-III mGluRs, acting as an antagonist at mGlu7 and mGlu8, but as a partial agonist at mGlu4 and mGlu6, unlike L-CCG-I (agonist at all) and DCG-IV (antagonist at all group-III receptors) [1].

mGlu Receptor Pharmacology Neuroscience Antagonist Activity

Calcium-Binding Affinity: Contrasting the Isolated Residue with Gla-Containing Polypeptides

The calcium-binding affinity of an isolated gamma-carboxyglutamate (Gla) residue is significantly lower than that of Gla-containing polypeptides, highlighting the requirement of multiple, spatially proximate Gla residues for high-affinity calcium chelation. A single Gla residue modeled as N-acetyl-γ-carboxyglutamic acid α-methylamide exhibits a binding constant that is greater than free Gla, but much smaller than that of natural Gla-containing polypeptides, which achieve high affinity through cooperative binding [1]. This class-level inference is supported by data showing that Gla residues in proteins enable calcium binding with dissociation constants (Kd) in the range of 1–10 µM .

Calcium Binding Biochemistry Metal Chelation

Stereochemical Specificity: Biologically Active L-Isomer vs. Synthetic DL-Racemate

The biologically relevant form of gamma-carboxyglutamate is the L-isomer, which is produced by the enzyme peptidyl-glutamate 4-carboxylase via a reaction that abstracts the 4-pro-S hydrogen from a glutamate residue and results in an inversion of stereochemistry at the γ-carbon [1]. In contrast, the commercial product commonly supplied for research (CAS 56271-99-9) is a racemic mixture of D- and L-isomers (γ-Carboxy-DL-glutamic acid) . This stereochemical difference is a critical consideration for studies aiming to replicate native protein function, as the D-isomer may not be recognized or may behave differently in biological systems. The resolution of synthetic D(-)- and L(+)-Gla derivatives has been achieved, allowing for the procurement of optically pure forms for specialized applications [2].

Stereochemistry Biosynthesis Analytical Chemistry

Oligomerization Efficiency: Differential Reactivity Compared to Glutamic Acid

L-gamma-carboxyglutamic acid exhibits distinct reactivity in oligomerization reactions compared to its precursor, glutamic acid. It does not oligomerize efficiently when treated with carbonyldiimidazole in aqueous solution [1]. Furthermore, glutamic acid oligomerizes more efficiently than L-gamma-carboxyglutamic acid on hydroxylapatite and adds more efficiently to decaglutamic acid in solution [1]. This difference in polymerization behavior is a key consideration for researchers utilizing Gla as a building block in peptide or polymer synthesis, as it may impact yields and reaction design.

Peptide Synthesis Polymer Chemistry Biomaterials

gamma-Carboxyglutamate (CAS 56271-99-9): Recommended Research and Industrial Applications


Investigating Group II/III mGluR Pharmacology

gamma-Carboxyglutamate is an essential research tool for differentiating the functional roles of group II and III metabotropic glutamate receptors (mGluRs). Its unique profile as a potent mGlu2 antagonist (KB = 55 µM) and a mixed agonist/antagonist at group-III receptors makes it a critical comparator to non-selective agonists like L-CCG-I and selective group-II agonists like DCG-IV [1]. Studies probing the physiological and pathological roles of specific mGluR subtypes in neurotransmission, neuroprotection, and synaptic plasticity rely on the distinct pharmacological actions of Gla to isolate receptor-mediated responses [1].

Modeling Calcium-Binding in Gla-Domain Proteins

gamma-Carboxyglutamate is an indispensable building block for synthesizing peptides designed to mimic the calcium-binding Gla domains found in vitamin K-dependent proteins. While the free amino acid exhibits lower calcium affinity, incorporating Gla into synthetic peptides, such as those modeled after sequences in human protein C, enables the study of cooperative calcium binding and the resulting conformational changes that are crucial for protein function [2]. This application is central to research on blood coagulation, bone mineralization, and the development of anticoagulant therapies [3].

Synthesis of Biologically Active, Stereochemically Pure Peptides

The procurement of optically pure L-gamma-carboxyglutamate derivatives, such as γ,γ′-di-t-butyl N-Fmoc-L-γ-carboxyglutamate, is essential for the successful solid-phase synthesis of peptides that contain the biologically active form of this unusual amino acid [4]. Using the correctly protected L-isomer is critical for producing synthetic peptides, like those found in conotoxins or human osteocalcin, that accurately replicate the structure and function of their native counterparts, which are vital for drug discovery and biological research [5]. The use of the DL-racemate (CAS 56271-99-9) may be suitable for some analytical or initial synthetic steps, but the L-isomer is required for bioactivity.

Quantitative Analysis of Gla in Biological Samples

gamma-Carboxyglutamate serves as a key analytical standard for the quantification of Gla content in proteins and biological fluids. Established methods, such as HPLC with fluorescence detection, rely on the availability of a pure standard to generate calibration curves (e.g., linear range of 76–7600 pmol/ml) for accurate measurement of free or protein-bound Gla in samples like human bile, plasma, or tissue extracts [6]. This quantitative capability is essential for research into vitamin K status, bone metabolism (via osteocalcin measurement), and the characterization of Gla-containing therapeutics [6].

Technical Documentation Hub

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